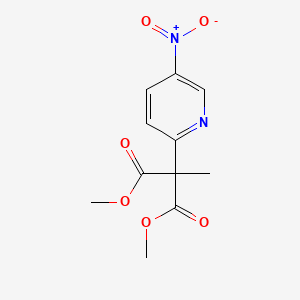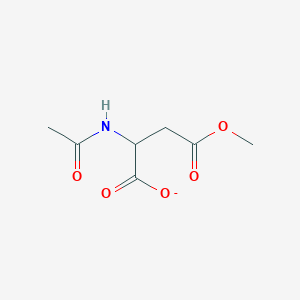![molecular formula C26H22N4O3 B2800057 N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251601-63-4](/img/no-structure.png)
N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research into similar pyrazoloquinoline derivatives has shown that these compounds possess significant biological activities. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridines were studied for their cytotoxic activity, suggesting use in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Drug Design and Pharmacological Potential
The structural complexity and versatility of pyrazoloquinoline derivatives make them valuable in drug design and discovery. Novel inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, utilizing similar quinoline carboxamides, have been identified, showcasing the role of these compounds in investigating therapeutic avenues for diseases involving DNA damage response pathways (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).
Antifungal and Antimicrobial Activities
The antifungal and antimicrobial activities of pyrazoloquinoline derivatives have been a focus of research, highlighting their potential in addressing infectious diseases. The design and synthesis of novel derivatives with potent antifungal activity against various fungal strains have been reported, underscoring the importance of these compounds in developing new antifungal therapies (Yuan, Jing, Su, Xin, Zhang, Cong, Lin, Guo, & Chun, 2011).
Mechanistic Studies and Molecular Interactions
Studies on polymorphic modifications of similar compounds have revealed insights into their crystal structures and molecular interactions, which are crucial for understanding their stability, solubility, and bioavailability. These investigations contribute to the optimization of drug formulations and the development of materials with desired physical properties (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves the condensation of 4-methoxybenzaldehyde with p-toluidine to form N-(4-methoxybenzyl)-p-toluidine, which is then reacted with ethyl acetoacetate to form 3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid ethyl ester. The resulting ester is then hydrolyzed to form the carboxylic acid, which is then coupled with amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "p-toluidine", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "ammonium chloride", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with p-toluidine in the presence of sodium hydroxide to form N-(4-methoxybenzyl)-p-toluidine.", "Step 2: Reaction of N-(4-methoxybenzyl)-p-toluidine with ethyl acetoacetate in the presence of ammonium chloride to form 3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of the ester using hydrochloric acid to form the carboxylic acid.", "Step 4: Coupling of the carboxylic acid with amine to form the final product, N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide." ] } | |
CAS-Nummer |
1251601-63-4 |
Produktname |
N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Molekularformel |
C26H22N4O3 |
Molekulargewicht |
438.487 |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O3/c1-16-3-8-19(9-4-16)30-26(32)22-15-27-23-12-7-18(13-21(23)24(22)29-30)25(31)28-14-17-5-10-20(33-2)11-6-17/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
IDNFCGPKCWFMHH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide](/img/structure/B2799978.png)


![2-Chloro-1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2799982.png)
![5'-Bromo-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2799986.png)
![Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2799987.png)

![N-(2,3-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2799989.png)
![3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B2799990.png)

![N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2799994.png)

![2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2799997.png)